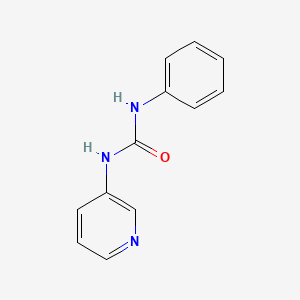
4-(4-chlorophenyl)-1-nitrosopiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in various fields .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions of the reaction, as well as the mechanism .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4-chlorophenyl)-1-nitrosopiperidin-4-ol involves the conversion of 4-(4-chlorophenyl)piperidin-4-ol to 4-(4-chlorophenyl)-1-nitrosopiperidin-4-ol through nitrosation reaction.", "Starting Materials": [ "4-(4-chlorophenyl)piperidin-4-ol", "Nitrous acid (HNO2)", "Sodium nitrite (NaNO2)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethanol (C2H5OH)" ], "Reaction": [ "Step 1: Dissolve 4-(4-chlorophenyl)piperidin-4-ol in ethanol.", "Step 2: Add a solution of sodium nitrite in water to the above solution.", "Step 3: Add hydrochloric acid dropwise to the above solution to maintain the pH between 2-3.", "Step 4: Stir the reaction mixture at room temperature for 1 hour.", "Step 5: Add sodium hydroxide solution to the reaction mixture to adjust the pH to 8-9.", "Step 6: Extract the product with ethyl acetate.", "Step 7: Dry the organic layer over anhydrous sodium sulfate.", "Step 8: Concentrate the organic layer under reduced pressure to obtain 4-(4-chlorophenyl)-1-nitrosopiperidin-4-ol as a yellow solid." ] } | |
CAS RN |
3192-36-7 |
Product Name |
4-(4-chlorophenyl)-1-nitrosopiperidin-4-ol |
Molecular Formula |
C11H13ClN2O2 |
Molecular Weight |
240.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



